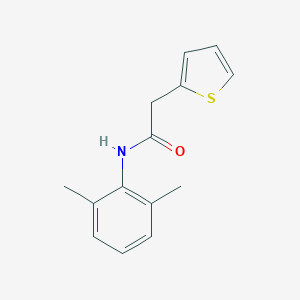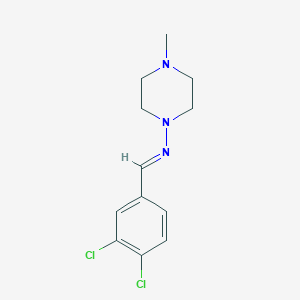![molecular formula C29H31NO3S3 B430386 1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE](/img/structure/B430386.png)
1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as quinoline, dithiol, and ethanone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE involves multiple steps, including the formation of the quinoline and dithiol rings, followed by the introduction of the ethanone group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Dithiol Compounds: Compounds containing dithiol groups, such as dithiothreitol.
Ethanone Derivatives: Compounds with ethanone groups, such as acetophenone.
Uniqueness
1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C29H31NO3S3 |
|---|---|
分子量 |
537.8g/mol |
IUPAC名 |
1-[(4Z)-4-(4-acetyl-5-phenyl-1,3-dithiol-2-ylidene)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-1-yl]-2-methylbutan-1-one |
InChI |
InChI=1S/C29H31NO3S3/c1-7-17(3)27(32)30-22-15-14-20(33-8-2)16-21(22)23(26(34)29(30,5)6)28-35-24(18(4)31)25(36-28)19-12-10-9-11-13-19/h9-17H,7-8H2,1-6H3/b28-23+ |
InChIキー |
XIXXJJJZPMUSBS-WEMUOSSPSA-N |
SMILES |
CCC(C)C(=O)N1C2=C(C=C(C=C2)OCC)C(=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)C(=S)C1(C)C |
異性体SMILES |
CCC(C)C(=O)N1C2=C(C=C(C=C2)OCC)/C(=C/3\SC(=C(S3)C(=O)C)C4=CC=CC=C4)/C(=S)C1(C)C |
正規SMILES |
CCC(C)C(=O)N1C2=C(C=C(C=C2)OCC)C(=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)C(=S)C1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B430305.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide](/img/structure/B430308.png)





![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B430320.png)



![4-{[(2-hydroxyethyl)imino]methyl}-2-{4-nitrophenyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B430325.png)

